![molecular formula C23H26N2O3S B2931476 6-Ethoxy-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline CAS No. 899354-03-1](/img/structure/B2931476.png)
6-Ethoxy-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline
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Description
6-Ethoxy-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline, also known as E-4031, is a chemical compound that is commonly used in scientific research. It is a potassium channel blocker that is used to study the physiological and biochemical effects of potassium channels.
Scientific Research Applications
Synthesis and Methodologies
Quinoline derivatives are synthesized through various chemical reactions, focusing on modifications to enhance their biological or chemical properties. For instance, the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-quinoline-3-carboxylate highlights a method involving the use of methanesulfonyl as a protective group for phenolic hydroxy in the Friedel–Crafts reaction, demonstrating a novel approach to synthesizing complex quinoline-based structures (M. Mizuno et al., 2006). Similarly, the practical synthesis of broad-spectrum antibacterial isothiazoloquinolones showcases the development of key intermediates for optimized synthesis, emphasizing the role of quinoline derivatives in creating potent antibacterial agents that are effective against resistant organisms (A. Hashimoto et al., 2007).
Potential Pharmacological Applications
Quinoline derivatives are explored for their antimicrobial properties . Research into novel quinoxalines synthesized from key quinoline compounds demonstrated in vitro antimicrobial activity, highlighting the potential of quinoline derivatives in developing new antimicrobial agents (Hanan M. Refaat et al., 2004). Another study focused on the discovery of novel 3-quinoline carboxamides as potent and selective inhibitors for ataxia telangiectasia mutated (ATM) kinase, showcasing the therapeutic potential of quinoline derivatives in targeting specific cellular pathways relevant to disease treatment (S. Degorce et al., 2016).
properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-3-28-18-11-12-21-20(14-18)23(25-13-7-8-17(2)16-25)22(15-24-21)29(26,27)19-9-5-4-6-10-19/h4-6,9-12,14-15,17H,3,7-8,13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGCWVXUXRHDEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC(C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline |
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